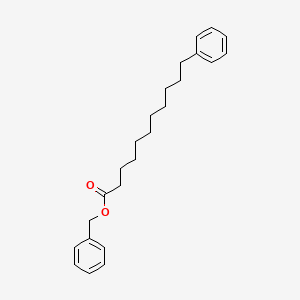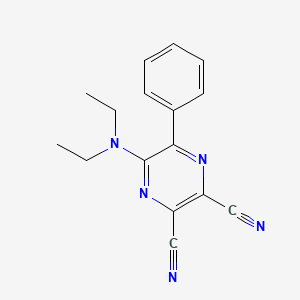![molecular formula C32H19Li3N4O11S3 B14480224 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt CAS No. 65150-87-0](/img/structure/B14480224.png)
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include multiple sulfonic acid groups and azo linkages, making it a valuable substance in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the introduction of azo linkages through diazotization and coupling reactions. The final step involves the lithiation of the compound to form the trilithium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation and azo coupling reactions under controlled conditions. The process requires precise temperature and pH control to ensure the correct placement of functional groups and to achieve high yields. The final product is purified through crystallization or other separation techniques to obtain the desired trilithium salt form.
化学反应分析
Types of Reactions
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt has numerous applications in scientific research:
Chemistry: Used as a chromophore in capillary electrophoresis and as a dopant in polymerization reactions.
Biology: Employed in staining techniques and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the azo linkages allow it to participate in electron transfer reactions. These properties make it effective in applications such as staining and as a chromophore in analytical techniques.
相似化合物的比较
Similar Compounds
- 1,3,6-Naphthalenetrisulfonic acid, sodium salt hydrate
- 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate
- 1,5-Naphthalenedisulfonic acid tetrahydrate
Uniqueness
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt is unique due to its combination of multiple sulfonic acid groups and azo linkages, which provide distinct chemical and physical properties. Its trilithium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
CAS 编号 |
65150-87-0 |
|---|---|
分子式 |
C32H19Li3N4O11S3 |
分子量 |
752.6 g/mol |
IUPAC 名称 |
trilithium;8-hydroxy-7-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C32H22N4O11S3.3Li/c37-26-14-9-20-3-1-2-4-25(20)30(26)35-33-22-10-5-18(6-11-22)19-7-12-23(13-8-19)34-36-31-28(50(45,46)47)16-21-15-24(48(39,40)41)17-27(49(42,43)44)29(21)32(31)38;;;/h1-17,37-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI 键 |
VDCCPJUPMFXAKA-UHFFFAOYSA-K |
规范 SMILES |
[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)


![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)
![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)





![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)

![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)
